2-cyclohexyl-6-(1-pyrrolidinyl)-4(3H)-quinazolinone
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Overview
Description
2-cyclohexyl-6-(1-pyrrolidinyl)-4(3H)-quinazolinone is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-6-(1-pyrrolidinyl)-4(3H)-quinazolinone typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Cyclohexyl Group: This step may involve the alkylation of the quinazolinone core with cyclohexyl halides under basic conditions.
Attachment of the Pyrrolidinyl Group: The final step involves the nucleophilic substitution of the quinazolinone with pyrrolidine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidinyl or cyclohexyl groups.
Reduction: Reduction reactions could target the quinazolinone core or the substituent groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-6-(1-pyrrolidinyl)-4(3H)-quinazolinone would depend on its specific biological target. Generally, quinazolinones can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-cyclohexyl-4(3H)-quinazolinone: Lacks the pyrrolidinyl group.
6-(1-pyrrolidinyl)-4(3H)-quinazolinone: Lacks the cyclohexyl group.
2-cyclohexyl-6-methyl-4(3H)-quinazolinone: Has a methyl group instead of the pyrrolidinyl group.
Uniqueness
2-cyclohexyl-6-(1-pyrrolidinyl)-4(3H)-quinazolinone is unique due to the presence of both the cyclohexyl and pyrrolidinyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
2-cyclohexyl-6-pyrrolidin-1-yl-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c22-18-15-12-14(21-10-4-5-11-21)8-9-16(15)19-17(20-18)13-6-2-1-3-7-13/h8-9,12-13H,1-7,10-11H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMMTDJMNYUZRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC3=C(C=C(C=C3)N4CCCC4)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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